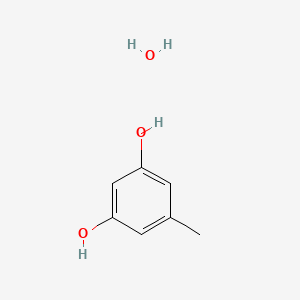
5-Methylbenzene-1,3-diol hydrate
Overview
Description
5-Methylbenzene-1,3-diol hydrate, also known as Orcinol Monohydrate , is an organic compound with the molecular formula C7H10O3 . It is a white to beige to pink-brown powder or crystals .
Synthesis Analysis
Orcinol can be synthesized from toluene . Another interesting method involves the condensation of acetone dicarboxylic ester with the aid of sodium .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI Key: NBKPNAMTHBIMLA-UHFFFAOYSA-N . It has 10 heavy atoms, 6 of which are aromatic .Chemical Reactions Analysis
Orcinol is used in the production of the dye orcein and as a reagent in some chemical tests for pentoses, such as Bial’s Test . It undergoes O-methylation with dimethylsulfate .Physical And Chemical Properties Analysis
This compound is very soluble in water, with a solubility of 3.65 mg/ml . It has a melting point of 56°C to 61°C . The compound is also soluble in alcohol and ether, but only slightly soluble in benzene, chloroform, and carbon disulfide .Scientific Research Applications
Advanced Oxidation Processes in Water Treatment
5-Methylbenzene-1,3-diol hydrate is potentially relevant in the context of advanced oxidation processes (AOPs) for water treatment. AOPs are employed to degrade recalcitrant compounds in water, and research has identified various by-products from these processes, such as hydroquinone and 1,4-benzoquinone, which are structurally related to this compound. Understanding the degradation pathways and by-products, including compounds like this compound, is crucial for enhancing water treatment methods and ensuring environmental safety (Qutob et al., 2022).
Plastic Scintillators in Radiation Detection
The use of this compound may be inferred in the development of plastic scintillators, which are materials that luminesce when exposed to ionizing radiation. Research into plastic scintillators based on polymethyl methacrylate has explored various luminescent dyes and solvents to enhance their efficiency and stability. Compounds structurally related to this compound, such as different benzene derivatives, have been studied for their potential to improve the scintillation properties of these materials (Salimgareeva & Kolesov, 2005).
Bioproducts Separation and Purification
In biotechnological applications, specifically in the downstream processing of biologically produced diols such as 1,3-propanediol, compounds like this compound could be relevant due to their chemical similarity. The purification and recovery of bioproducts from fermentation broths are critical for industrial biotechnology, and understanding the properties and behaviors of similar diols can contribute to the development of more efficient separation processes (Xiu & Zeng, 2008).
Mechanism of Action
Target of Action
5-Methylbenzene-1,3-diol hydrate, also known as Orcinol, is a type of catechol . It primarily targets the protein biphenyl-2,3-diol 1,2-dioxygenase . This protein plays a crucial role in the breakdown and utilization of certain aromatic compounds in the body .
Mode of Action
It is known to undergo o-methylation with dimethylsulfate . This process could potentially alter the function of the target protein, leading to changes in the metabolic pathways it is involved in .
Biochemical Pathways
Given its interaction with biphenyl-2,3-diol 1,2-dioxygenase, it may influence the metabolism of aromatic compounds
Pharmacokinetics
Its solubility and molecular weight suggest that it may be well-absorbed and distributed in the body . Its interaction with metabolic enzymes suggests that it may be metabolized in the body, potentially affecting its bioavailability .
Result of Action
Its interaction with biphenyl-2,3-diol 1,2-dioxygenase suggests that it may influence the metabolism of certain aromatic compounds . .
Action Environment
The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, its stability may be affected by exposure to light and temperature . Additionally, its efficacy may be influenced by the presence of other compounds in the body that can interact with the same target protein .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
5-Methylbenzene-1,3-diol hydrate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with enzymes such as xylanase, which is involved in the breakdown of xylan into xylose . The interaction between this compound and xylanase involves the formation of hydrogen bonds, which stabilize the enzyme-substrate complex and enhance the catalytic efficiency of the enzyme. Additionally, this compound can interact with other biomolecules, such as DNA and RNA, through hydrogen bonding and hydrophobic interactions, influencing their stability and function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of transcription factors, leading to changes in gene expression . It also affects cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through different pathways. These interactions can result in changes in cellular energy production, growth, and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction . For example, this compound can inhibit the activity of certain enzymes by binding to their active sites and preventing substrate access. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . The degradation products can have different biochemical properties and may influence cellular function differently. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing enzyme activity and improving metabolic efficiency . At high doses, it can be toxic and cause adverse effects, such as oxidative stress and cellular damage. Threshold effects have been observed, where the compound exhibits different effects at different concentration levels. For instance, low concentrations may stimulate cellular growth, while high concentrations may inhibit it.
properties
IUPAC Name |
5-methylbenzene-1,3-diol;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2.H2O/c1-5-2-6(8)4-7(9)3-5;/h2-4,8-9H,1H3;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBKPNAMTHBIMLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60210522 | |
| Record name | Resorcinol, 5-methyl-, monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60210522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid that reddens on exposure to air; [Merck Index] Crystalline solid; [Alfa Aesar MSDS] | |
| Record name | Orcinol monohydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16286 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
6153-39-5 | |
| Record name | Resorcinol, 5-methyl-, monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006153395 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Resorcinol, 5-methyl-, monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60210522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Dihydroxy-1-methylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



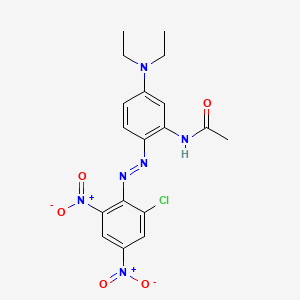
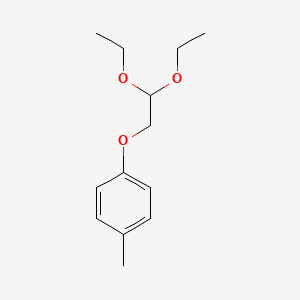

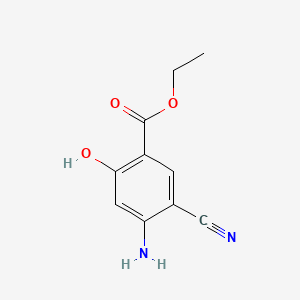
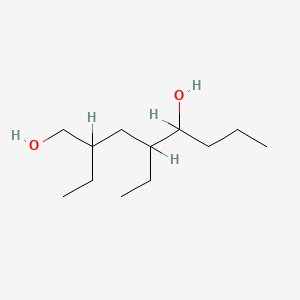
![1-(Chloromethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B1352073.png)


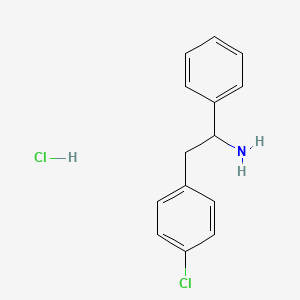
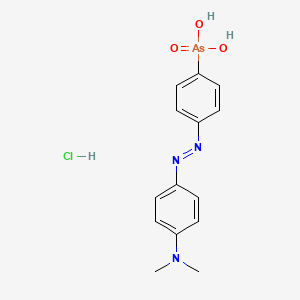
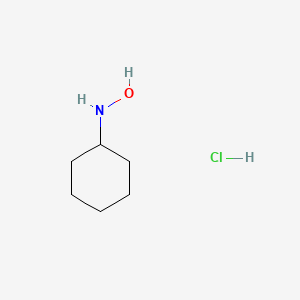
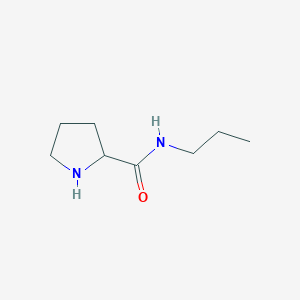
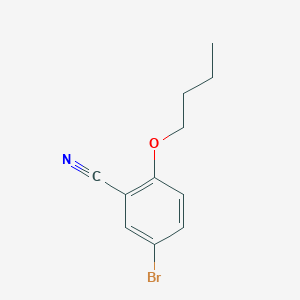
![1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B1352090.png)